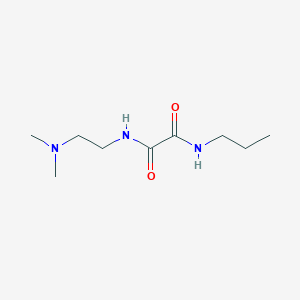

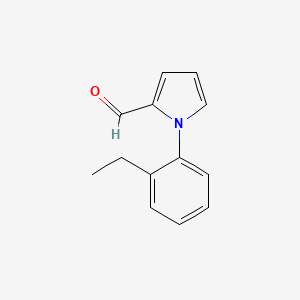

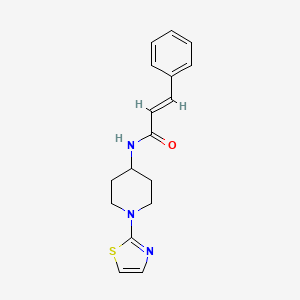

N,N-diethyl-2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N-diethyl-2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)acetamide, also known as DMBA-N-oxide, is a chemical compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research.

Wissenschaftliche Forschungsanwendungen

Antiallergic Properties

A study by Menciu et al. (1999) focused on a series of new N-(pyridin-4-yl)-(indol-3-yl)alkylamides, including derivatives similar to N,N-diethyl-2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)acetamide, for their potential as antiallergic agents. This research is significant in the field of allergy treatment.

Antioxidant Activity

Gopi and Dhanaraju (2020) explored the antioxidant properties of similar indole acetamide derivatives. They found that certain compounds exhibited considerable antioxidant activity, emphasizing the potential of these molecules in oxidative stress-related applications (Gopi & Dhanaraju, 2020).

Antimicrobial and Antioxidant Agents

Research by Naraboli & Biradar (2017) explored the synthesis of compounds with both indole and benzodiazepine moieties, demonstrating significant antimicrobial and antioxidant activities. This indicates a broad spectrum of applications in combating microbial infections and oxidative stress.

Anticancer Properties

A study by Evren et al. (2019) on similar thiazole derivatives, including indole acetamide derivatives, showed potential as anticancer agents. The study highlighted the selectivity and apoptosis-inducing capability of these compounds, underscoring their potential in cancer therapy.

Chiral Synthesis

Ikunaka et al. (2007) described the synthesis of a compound structurally related to this compound, focusing on the chiral construction of its side chain. This study is relevant for understanding the synthetic pathways and potential pharmaceutical applications of such compounds (Ikunaka et al., 2007).

Dual Inhibitor Properties

A paper by Bautista-Aguilera et al. (2014) described the synthesis of indole derivatives with properties of dual inhibition, highlighting their potential in treating disorders related to cholinesterase and monoamine oxidase activity.

EGFR and COX-2 Inhibitors

In a study by Sever et al. (2020), indole-based oxadiazoles were designed as inhibitors of EGFR and COX-2, indicating their potential as anticancer agents.

Analgesic Activity

Research by Fouchard et al. (2001) on (indol-3-yl)alkylamides, including compounds similar to the one , demonstrated promising analgesic properties, suggesting their use in pain management.

Structure-Activity Relationships in Antitumor Agents

The study by Marchand et al. (2009) focused on the synthesis and structure-activity relationships of N-aryl(indol-3-yl)glyoxamides as antitumor agents, providing insights into their potential therapeutic applications in cancer treatment.

Eigenschaften

IUPAC Name |

N,N-diethyl-2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2OS/c1-4-23(5-2)22(25)15-24-14-21(19-11-6-7-12-20(19)24)26-16-18-10-8-9-17(3)13-18/h6-14H,4-5,15-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJYJHIVQDPBDRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)SCC3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-(4-(tert-butyl)phenoxy)propyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3014071.png)

![2-methyl-N-(2-{1-[(4-methylphenyl)methyl]benzimidazol-2-yl}ethyl)propanamide](/img/structure/B3014075.png)

![2-(3-Methoxyphenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B3014080.png)

![1-[2-(decyloxy)-2-oxoethyl]-3-methyl-2-(phenoxymethyl)-1H-1,3-benzodiazol-3-ium chloride](/img/structure/B3014081.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-dimethoxybenzamide](/img/structure/B3014087.png)

![8-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B3014088.png)